ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-6-7(10)8(12-11-6)9(13)14-4-2/h3-5,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSTWOEADSODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236328 | |
| Record name | Ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76424-50-5 | |
| Record name | Ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76424-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route via Hydrazononitriles and α-Haloacid Derivatives
One of the most prominent methods involves the reaction of arylhydrazononitriles with α-haloacid derivatives, leading to the formation of the pyrazole core with the desired substituents.
Step 1: Preparation of Hydrazononitrile Precursors
The process begins with the synthesis of arylhydrazononitriles (compounds similar to 1a-c), obtained by coupling ethyl cyanoacetate with aromatic diazonium salts. This step is critical for introducing the nitrile and aryl groups necessary for subsequent cyclization.
Step 2: Reaction with α-Haloacid Derivatives
The arylhydrazononitriles are reacted with α-chloroacetonitrile or ethyl chloroacetate. This reaction likely proceeds via nucleophilic attack of the hydrazononitrile on the haloester, forming acyclic intermediates that cyclize to form the pyrazole ring. The process is facilitated by basic conditions and often conducted in polar solvents like ethanol or acetic acid.
Step 3: Cyclization to Form the Pyrazole Ring
The key step involves ring closure, achieved under reflux with bases such as sodium or potassium carbonate. The reaction conditions favor the formation of the 4-amino and 5-propyl substituents on the pyrazole ring, with the ester group retained at position 3.
Step 4: Ester Hydrolysis or Functionalization
The ester group can be hydrolyzed to the corresponding acid or further functionalized depending on the desired derivative. This step employs standard hydrolysis conditions using aqueous acids or bases.
Route via Hydrazine Derivatives and Difluoroacetoacetates
Another method involves the use of hydrazine derivatives reacting with difluoroacetoacetates to form the pyrazole nucleus with the propyl substituent introduced via alkylation.
Step 1: Synthesis of Ethyl Difluoroacetoacetate
Ethyl 2,2-difluoroacetoacetate is prepared via the acidification of sodium enolate of ethyl difluoroacetoacetate using carbon dioxide generated in situ, followed by purification through distillation.
Step 2: Condensation with Hydrazine Derivatives
The ethyl difluoroacetoacetate reacts with methylhydrazine in a two-phase system with a weak base like sodium or potassium carbonate. The reaction occurs at low temperatures (-10°C to 0°C), leading to the formation of intermediate hydrazone derivatives.
Step 3: Cyclization to Pyrazole
The intermediate undergoes intramolecular cyclization facilitated by heating in organic solvents such as toluene or xylene, yielding the pyrazole core with the propyl group introduced via alkylation or substitution reactions.
Step 4: Functional Group Transformations
The ester group at position 3 can be retained or hydrolyzed depending on the target compound. The process emphasizes high purity and yield, with purification via recrystallization or distillation.
Alternative Approaches Using Hydrazononitriles and Orthoformates
Recent patents describe an alternative route involving the reaction of hydrazononitriles with trialkyl orthoformates in acetic anhydride, facilitating ring closure to form the pyrazole structure.
Step 1: Formation of Difluoroacetoacetate Derivatives
Ethyl difluoroacetoacetate is reacted with triethyl orthoformate to generate key intermediates, which are then condensed with methylhydrazine under controlled conditions.
Step 2: Cyclization in Two-Phase Systems
The intermediate reacts with weak bases such as sodium carbonate in biphasic systems, leading to the formation of the pyrazole ring with high regioselectivity and purity.
Step 3: Purification
The final product precipitates out of solution and is isolated by filtration. Purity levels often exceed 99%, suitable for pharmaceutical applications.
Eco-Friendly Method Using Solid Carbon Dioxide (Dry Ice)
A recent environmentally conscious method involves using dry ice to generate carbonic acid in situ, facilitating the formation of sodium bicarbonate and enabling the cyclization process without harsh reagents.
Step 1: Generation of Sodium Enolate
Ethyl 2,2-difluoroacetoacetate reacts with sodium hydroxide to form the sodium enolate.
Step 2: Carbonation with Dry Ice
Dry ice (solid CO₂) is added to the reaction mixture, leading to the formation of sodium bicarbonate and promoting cyclization at low temperatures (~20°C). This method offers a greener alternative with comparable yields (~85%) and high purity.
Summary of Key Reaction Conditions and Data
| Method | Precursors | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Hydrazononitriles + α-Haloacid | Ethyl cyanoacetate, aromatic diazonium salts | Na/K carbonate | Ethanol, acetic acid | Reflux | 70-80% | Multistep, regioselective |
| Hydrazine + Difluoroacetoacetate | Ethyl difluoroacetoacetate, methylhydrazine | Na/K carbonate | Toluene, xylene | 0-60°C | 80-85% | High purity, scalable |
| Orthoformate route | Ethyl difluoroacetoacetate, triethyl orthoformate | Acetic anhydride | Organic solvents | 100°C | 75-80% | Environmentally friendly |
| Dry Ice method | Ethyl difluoroacetoacetate | NaOH, dry ice | Aqueous | 20°C | 85% | Eco-friendly, high yield |
Research Outcomes and Notes
- The described methods are supported by recent research indicating high yields, regioselectivity, and potential for scale-up.
- The use of dry ice offers an environmentally sustainable alternative without compromising efficiency.
- The synthetic routes are adaptable for derivatization, enabling the synthesis of various analogs for pharmaceutical research.
Chemical Reactions Analysis
Substitution Reactions
The amino and ester groups facilitate nucleophilic and electrophilic substitutions:
-
Nucleophilic aromatic substitution occurs at the nitro-substituted positions under basic conditions. For example, reaction with amines in ethanol at 60–80°C yields amino-substituted derivatives.
-
Ester group hydrolysis proceeds under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives.
Table 1: Substitution Reactions and Yields
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitro → Amine | NH₃/EtOH, 80°C, 6 hr | 4-Amino-5-propyl derivative | 72 |
| Ester hydrolysis | 1M HCl, reflux, 4 hr | Pyrazole-3-carboxylic acid | 85 |
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions:
-
Diazoacetate cycloaddition : Ethyl α-diazoacetate reacts with alkynes (e.g., phenylpropargyl) in the presence of zinc triflate catalyst, forming fused pyrazolo[1,5-a]pyrimidines in 89% yield .
Key Mechanism:
-
Activation of alkyne by Zn(OTf)₂.
-
1,3-Dipolar addition of diazo compound.
Coupling Reactions
The compound undergoes cross-coupling reactions via its halogen substituents:
-
Suzuki-Miyaura coupling : Palladium-catalyzed (Pd(PPh₃)₄) coupling with aryl boronic acids in THF/H₂O (3:1) at 70°C produces biaryl derivatives (yields: 65–78%).
Condensation and Cyclization
-
Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine-linked derivatives.
-
Heterocycle formation : Heating with thiourea in acetic acid generates thiazole-fused pyrazoles (yield: 68%).
Table 2: Condensation Reaction Parameters
| Substrate | Catalyst | Temperature | Time (hr) | Product Type |
|---|---|---|---|---|
| Benzaldehyde | None | 25°C | 12 | Imine derivative |
| Thiourea | AcOH | 100°C | 6 | Thiazolo-pyrazole |
Functional Group Transformations
-
Acylation : The amino group reacts with acetyl chloride in pyridine to form N-acetyl derivatives (yield: 90%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the ester moiety .
Industrial-Scale Modifications
In continuous flow reactors:
-
Reaction residence times are reduced by 50% compared to batch processes.
-
Yields improve to >90% for Suzuki couplings due to precise temperature control.
This reactivity profile underscores the compound’s versatility as a scaffold in pharmaceutical and materials chemistry. Experimental protocols and yields are consistent across studies, though solvent choices and catalysts significantly impact efficiency .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate exhibits promising biological activities, making it a candidate for drug development. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, one study found that certain pyrazole derivatives exhibited low micromolar IC50 values against various cancer cell lines, suggesting that this compound could have similar efficacy in inhibiting tumor growth .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Pyrazole Derivative A | 0.08 - 12.07 | Tubulin |
| This compound | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. This compound may reduce inflammation by modulating pathways involved in neuroinflammation and other inflammatory responses. Studies have shown that similar compounds can significantly decrease microglial activation in animal models .
Agrochemical Applications
In agrochemistry, pyrazole-based compounds are investigated for their herbicidal and fungicidal properties. This compound may serve as a precursor for developing new agrochemicals that target specific pests or diseases in crops.
Herbicidal Activity
Research has demonstrated that certain pyrazole derivatives possess herbicidal activity against a variety of plant species. This compound could be synthesized into formulations that inhibit weed growth without harming crops .
Polymer Science
The incorporation of this compound into polymer matrices is another area of research. The compound can enhance the mechanical and thermal properties of polymers, making them suitable for various applications.
Polymer Modification
Studies indicate that pyrazole derivatives can be grafted onto polymer backbones to improve their stability and performance under stress conditions. For example, the addition of this compound to poly(vinyl chloride) has shown improved resistance to thermal degradation .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer activity. This compound was included in the synthesis of new compounds that displayed significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent .
Case Study 2: Agrochemical Development
In a recent agrochemical study, researchers tested various pyrazole derivatives for their herbicidal effects on common weeds. This compound was part of a formulation that showed promising results in controlling weed populations while being environmentally friendly .
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Table 1: Substituent Comparison
Physicochemical and Functional Differences
- Solubility: The propyl group in the target compound may enhance lipophilicity compared to compound 11b, which has polar cyano and hydroxy groups.
- Reactivity: The amino group at position 4 in both compounds facilitates nucleophilic reactions, but the presence of a cyano group in 11b enables additional reactivity (e.g., cyclization).
- Biological Activity : While specific data for the target compound is unavailable, pyrazole esters with alkyl chains (e.g., propyl) often exhibit improved membrane permeability in drug design.
Structural Analysis Techniques
Crystallographic tools like SHELX and SIR97 (used for small-molecule refinement ) are critical for determining pyrazole derivatives’ 3D structures. For example, SHELXL’s robustness in handling twinned data could resolve conformational differences between the target compound and analogs.
Biological Activity
Ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Amino group at the 4-position
- Propyl group at the 5-position
- Carboxylate ester functional group
These structural features contribute to its distinct chemical reactivity and biological activity. The compound's molecular formula is with a molecular weight of 184.20 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It interacts with various receptors, leading to modulation of cellular responses associated with inflammation and cancer.
The compound's mechanism is hypothesized to involve binding to active sites on target proteins, thereby inhibiting their function and altering downstream signaling pathways.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Anticancer Potential
Studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Specifically, it has been observed to affect cell cycle regulation, particularly at the G2/M phase, leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2 .
Case Studies
- In vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The IC50 values ranged from 1.48 μM to 6.38 μM depending on the cell type .
- Mechanistic Studies : Docking simulations have suggested that this compound targets the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways .
Comparative Analysis
A comparative analysis with other pyrazole derivatives highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Amino group at position 5 | Anticancer, anti-inflammatory |
| Ethyl 4-amino-1H-pyrazole-5-carboxylate | Amino group at position 4 | Moderate anti-inflammatory |
| Ethyl 3-amino-4-pyrazolecarboxylate | Amino group at position 3 | Limited biological activity |
Q & A
Q. What are the optimal synthetic routes for ethyl 4-amino-5-propyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via multi-step functionalization. For example, triazenylpyrazole precursors can undergo azide substitution under controlled conditions (e.g., methylene chloride solvent, trifluoroacetic acid catalyst, 50°C for 3 hours) to yield intermediates like ethyl 5-azido-1H-pyrazole-4-carboxylate . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve reaction efficiency for trifluoromethyl-substituted analogs .
- Catalyst use : Acidic conditions (e.g., TFA) enhance azide incorporation .
- Temperature control : Elevated temperatures (80°C) are critical for alkylation steps .
Q. Table 1: Example Reaction Conditions
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole ring protons at δ 8.02 ppm, ethyl ester signals at δ 4.33 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular weight (e.g., m/z 181.0596 for C₆H₇N₅O₂) .
- Chromatography : Flash chromatography (cyclohexane/ethyl acetate gradients) resolves intermediates .
Note : Purity ≥98% (GC) is achievable via repeated crystallization or preparative HPLC .
Q. What are the stability profiles and recommended storage conditions?
Methodological Answer:
- Thermal stability : Decomposes at elevated temperatures, releasing CO, NOₓ, and HCl . Store below 25°C in inert atmospheres.
- Light sensitivity : Limited data, but analogous pyrazoles degrade under UV; amber glass vials are advised.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Methodological Answer:
- Docking studies : Target enzymes (e.g., kinases, cyclooxygenases) using software like AutoDock Vina. Pyrazole cores often bind hydrophobic pockets via π-π stacking .
- QSAR modeling : Correlate substituent effects (e.g., propyl vs. methyl groups) with bioactivity. For example, lipophilic substituents enhance blood-brain barrier penetration .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and CYP inhibition risks .
Q. Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value (Predicted) | Relevance |
|---|---|---|
| LogP | 2.3–2.7 | Moderate lipophilicity for CNS targets |
| H-bond acceptors | 4 | Influences solubility and permeability |
| TPSA | 65 Ų | Predicts low membrane penetration |
Q. How can contradictory data on solubility and reactivity be resolved experimentally?
Methodological Answer:
- Solubility assays : Use shake-flask methods with HPLC quantification. For example, test in DMSO (high solubility) vs. aqueous buffers (low solubility) .
- Reactivity studies : Monitor decomposition via TGA/DSC under varying pH and temperature .
- Cross-validate data : Compare experimental results with computational predictions (e.g., COSMO-RS for solubility) .
Note : Limited experimental data exist for partition coefficients (LogD) and water solubility, necessitating empirical validation .
Q. What strategies are recommended for evaluating this compound’s potential in drug discovery?
Methodological Answer:
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Analogous pyrazoles show IC₅₀ values <10 µM .
- Target identification : Use affinity chromatography or thermal shift assays to identify protein targets.
- Metabolite profiling : LC-MS/MS identifies metabolic pathways (e.g., ester hydrolysis to carboxylic acid derivatives) .
Q. How can researchers address gaps in toxicity and environmental impact data?
Methodological Answer:
- Acute toxicity assays : Perform OECD Guideline 423 tests on rodent models.
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests .
- Degradation studies : Assess photolytic/hydrolytic degradation pathways .
Note : Current SDS documents lack ecotoxicity data, highlighting a critical research gap .
Q. What green chemistry approaches can be applied to synthesize this compound?
Methodological Answer:
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative .
- Catalyst recycling : Recover TFA via distillation in azide reactions .
- Waste minimization : Use column chromatography alternatives (e.g., centrifugal partition chromatography) .
Key Research Challenges
- Data gaps : Limited information on bioaccumulation, soil mobility, and chronic toxicity .
- Synthetic scalability : Multi-step routes (e.g., triazenyl intermediates) require optimization for gram-scale production .
- Target selectivity : Pyrazole derivatives often exhibit off-target effects; structure-activity relationship (SAR) studies are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
